

# (R)-SLV 319 (Ibipinabant): A Comprehensive Toxicological and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

(R)-SLV 319, also known as Ibipinabant, is a potent and highly selective cannabinoid CB1 receptor antagonist that was investigated for the treatment of obesity.[1][2] Its clinical development was discontinued during Phase II trials.[3] This technical guide provides a comprehensive overview of the available preclinical toxicological and safety data for (R)-SLV 319. The primary focus of this document is the significant myotoxicity observed in preclinical studies, a key factor in its development halt. The guide summarizes quantitative data, details available experimental protocols, and presents signaling pathways and experimental workflows through diagrams to facilitate a deeper understanding of the compound's safety profile for research and drug development professionals.

#### Introduction

(R)-SLV 319 (Ibipinabant) is a synthetic, orally active antagonist of the cannabinoid CB1 receptor with a high degree of selectivity over the CB2 receptor.[2] The antagonism of the CB1 receptor was a promising therapeutic strategy for weight reduction and management of metabolic disorders. However, significant safety concerns, primarily muscle toxicity, emerged during preclinical evaluation in beagle dogs.[4][5] This guide synthesizes the publicly available toxicological data to offer a detailed safety profile of (R)-SLV 319.



#### **Non-Clinical Toxicology**

The most significant toxicological finding for **(R)-SLV 319** is myotoxicity, observed as skeletal and cardiac muscle degeneration in beagle dogs.[4][5] This adverse effect is attributed to off-target mitochondrial toxicity.[1]

#### **General Toxicology**

Myotoxicity in Beagle Dogs:

Preclinical studies in beagle dogs revealed that oral administration of Ibipinabant led to striated muscle fiber degeneration.[4][5] This was accompanied by increases in serum markers of muscle damage.

| Study Parameter            | Observation                                                                                                                                                 | Reference |
|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Species                    | Beagle Dog                                                                                                                                                  | [4][5]    |
| Route of Administration    | Oral                                                                                                                                                        | [4][5]    |
| Dose Levels (13-day study) | 0, 1, 10, 300 mg/kg                                                                                                                                         | [5]       |
| Key Findings               | Skeletal and cardiac myopathy, microscopic striated muscle degeneration, accumulation of lipid droplets in myofibers.                                       | [4][5]    |
| Serum Chemistry Changes    | Increased muscle-derived<br>enzymes (e.g., ALT, AST),<br>decreased glucose, increased<br>non-esterified fatty acids and<br>cholesterol, metabolic acidosis. | [4][5]    |

### **Genetic Toxicology**

There is no publicly available data on the genotoxic potential of **(R)-SLV 319** from standard assays such as the Ames test or in vivo micronucleus assays.

### Carcinogenicity



No carcinogenicity studies for (R)-SLV 319 have been reported in the public domain.

#### **Reproductive and Developmental Toxicology**

Publicly available information regarding reproductive and developmental toxicity studies for **(R)**-SLV 319 is not available.

#### **Safety Pharmacology**

Detailed safety pharmacology studies for **(R)-SLV 319**, including assessments of the central nervous, cardiovascular, and respiratory systems, are not publicly available. The discontinuation of its development at an early clinical stage may account for this lack of data.

## ADME (Absorption, Distribution, Metabolism, and Excretion)

Comprehensive ADME and pharmacokinetic data for **(R)-SLV 319** in various preclinical species are not readily available in the published literature.

### **Mechanism of Myotoxicity**

The myotoxicity of Ibipinabant is not related to its primary pharmacology as a CB1 receptor antagonist but is due to an off-target effect on mitochondrial function.[1][4]

#### **Mitochondrial Dysfunction**

Ibipinabant was identified as an inhibitor of the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane.[1] This inhibition disrupts the exchange of ADP and ATP, leading to a cascade of detrimental cellular events.

- Inhibition of ADP/ATP Exchange: Impairs the transport of ATP out of the mitochondria and ADP into the mitochondrial matrix.[1]
- Decreased ATP Production: Leads to cellular energy depletion, particularly in tissues with high energy demand like muscle.[1]
- Increased Reactive Oxygen Species (ROS) Generation: Mitochondrial dysfunction results in elevated oxidative stress.[1]







Click to download full resolution via product page

**Caption:** Proposed signaling pathway for Ibipinabant-induced myotoxicity.



### **Experimental Protocols**

Detailed experimental protocols for the toxicological screening of **(R)-SLV 319** are not fully available in the public domain. The following descriptions are based on the methodologies reported in key publications.

## In Vivo Myotoxicity Study in Beagle Dogs (Summary of a representative study)

- Test System: Beagle dogs.[5]
- Administration: Daily oral doses.[5]
- Dose Groups: 0 (control), 1, 10, and 300 mg/kg.[5]
- Duration: 13 days.[5]
- Parameters Monitored:
  - o Clinical observations.
  - Serum chemistry: Muscle-derived enzymes (ALT, AST), glucose, non-esterified fatty acids, cholesterol.[4][5]
  - Histopathology: Microscopic examination of skeletal and cardiac muscle tissues.[4][5]



Click to download full resolution via product page

Caption: Generalized workflow for the in vivo myotoxicity study.

#### In Vitro Assessment of Mitochondrial Toxicity

- Cell Line: C2C12 myoblasts.[1]
- Compound Exposure: Cells treated with varying concentrations of Ibipinabant.



- Assays:
  - Cytotoxicity: To determine the potency of cell killing.
  - Mitochondrial Respiration: Measurement of oxygen consumption.
  - ATP Production: Quantification of cellular ATP levels.
  - Reactive Oxygen Species (ROS) Generation: Measurement of cellular ROS.
  - Adenine Nucleotide Translocase (ANT) Activity: In isolated mitochondria or mitoplasts to confirm direct inhibition.[1]



Click to download full resolution via product page



Caption: Workflow for in vitro mitochondrial toxicity assessment.

#### Conclusion

The preclinical safety profile of **(R)-SLV 319** (Ibipinabant) is dominated by concerns of myotoxicity, which has been mechanistically linked to the inhibition of mitochondrial adenine nucleotide translocase. While this provides valuable insight into a specific off-target toxicity, a comprehensive toxicological evaluation is limited by the lack of publicly available data from standard safety pharmacology, genetic toxicology, carcinogenicity, and reproductive toxicology studies. The discontinuation of its clinical development at an early stage likely precluded the generation and publication of a complete regulatory toxicology package. Researchers and drug developers should be aware of the potential for mitochondrial toxicity with compounds structurally related to Ibipinabant.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Mitochondrial ADP/ATP exchange inhibition: a novel off-target mechanism underlying ibipinabant-induced myotoxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic potential of second and third generation CB1R antagonists PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibipinabant AdisInsight [adisinsight.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [(R)-SLV 319 (Ibipinabant): A Comprehensive Toxicological and Safety Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663018#r-slv-319-toxicological-screening-and-safety-profile]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com